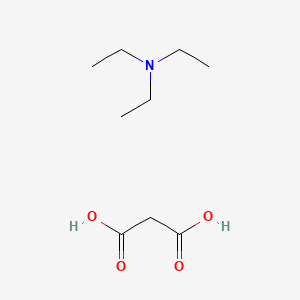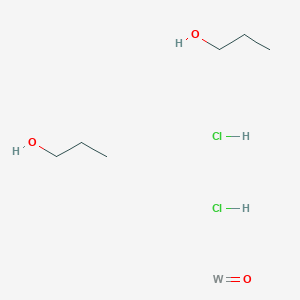
Propan-1-ol--oxotungsten--hydrogen chloride (2/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is a complex chemical compound that combines propan-1-ol, oxotungsten, and hydrogen chloride in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) typically involves the reaction of propan-1-ol with a tungsten precursor in the presence of hydrogen chloride. One common method involves the use of tungsten hexachloride (WCl6) as the tungsten source. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity propan-1-ol–oxotungsten–hydrogen chloride (2/1/2).
Chemical Reactions Analysis
Types of Reactions
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tungsten oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tungsten compounds.
Substitution: Hydrogen chloride can be substituted with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) are often used.
Substitution: Various halides (e.g., bromides, iodides) or organic ligands can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tungsten trioxide (WO3), while reduction could produce tungsten dioxide (WO2).
Scientific Research Applications
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as tungsten-based nanomaterials.
Chemistry: It serves as a reagent in the synthesis of other complex tungsten compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism by which propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) exerts its effects involves the interaction of its components with molecular targets. For example, in catalytic reactions, the tungsten center often acts as the active site, facilitating the transformation of substrates through redox processes. The hydrogen chloride component can influence the acidity and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol–oxotungsten–hydrogen chloride (2/1/2): Similar structure but with propan-2-ol instead of propan-1-ol.
Butan-1-ol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with butan-1-ol.
Ethanol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with ethanol.
Uniqueness
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is unique due to the specific properties imparted by propan-1-ol. The primary alcohol group in propan-1-ol can lead to different reactivity and interaction compared to secondary or tertiary alcohols. This uniqueness makes it valuable in specific catalytic and material science applications.
Properties
CAS No. |
103137-73-1 |
|---|---|
Molecular Formula |
C6H18Cl2O3W |
Molecular Weight |
392.95 g/mol |
IUPAC Name |
oxotungsten;propan-1-ol;dihydrochloride |
InChI |
InChI=1S/2C3H8O.2ClH.O.W/c2*1-2-3-4;;;;/h2*4H,2-3H2,1H3;2*1H;; |
InChI Key |
IHIDDTOKOJPKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCO.CCCO.O=[W].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


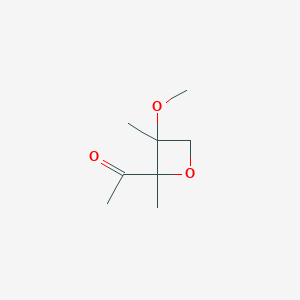
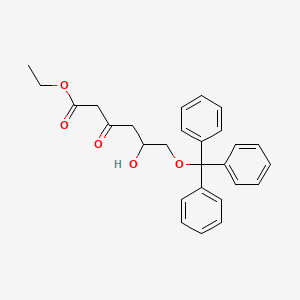
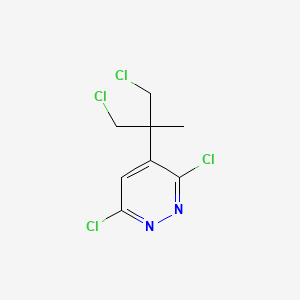
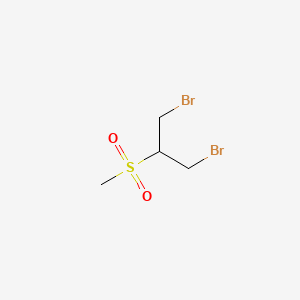

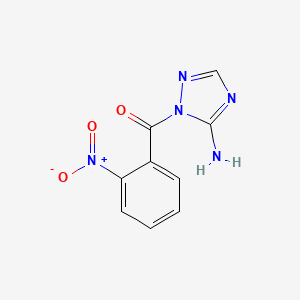
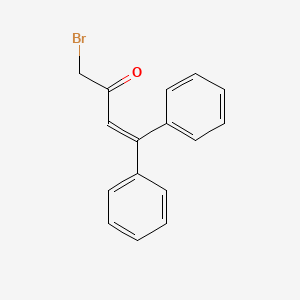
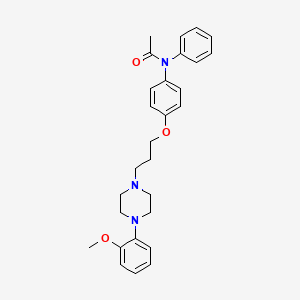
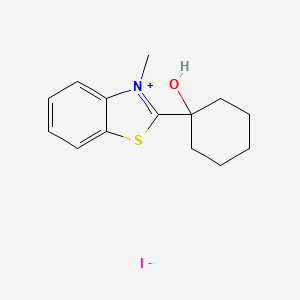
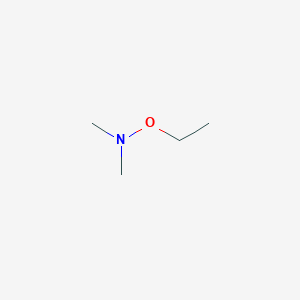
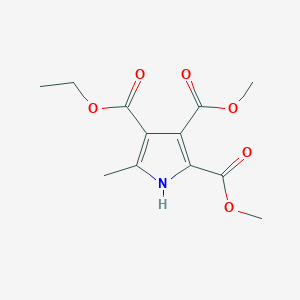

![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
